molecular formula C23H28N6O B6015948 N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide

Cat. No.: B6015948
M. Wt: 404.5 g/mol
InChI Key: CFQUNHNXDRHOKA-UHFFFAOYSA-N
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Description

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment to Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of Piperidine Ring: The piperidine ring is synthesized separately, often through a cyclization reaction involving a suitable precursor.

    Coupling of Pyrazole-Phenyl and Piperidine: The final step involves coupling the pyrazole-phenyl intermediate with the piperidine ring, typically using a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide: can be compared with other piperidine carboxamides and pyrazole derivatives.

    Similar Compounds: N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide, 1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-16-17(2)26-21(18(3)25-16)15-28-13-5-4-7-22(28)23(30)27-19-8-10-20(11-9-19)29-14-6-12-24-29/h6,8-12,14,22H,4-5,7,13,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQUNHNXDRHOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCCCC2C(=O)NC3=CC=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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